molecular formula C14H16F3NO3 B13010820 benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate CAS No. 911298-13-0

benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B13010820
CAS No.: 911298-13-0
M. Wt: 303.28 g/mol
InChI Key: NSRYBKKCIAXQKZ-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a hydroxyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Hydroxylation: The hydroxyl group can be introduced through oxidation reactions using reagents like osmium tetroxide or potassium permanganate.

    Esterification: The final step involves the esterification of the piperidine derivative with benzyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

In biological research, benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its unique properties can be leveraged to create products with specific characteristics.

Mechanism of Action

The mechanism of action of benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of the target, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2R,4S)-2-(3,4-difluorophenyl)-4-[(methanesulfonyloxy)methyl]piperidine-1-carboxylate: This compound features a difluorophenyl group instead of a trifluoromethyl group.

    Benzyl (2R,4S)-4-hydroxy-2-(methyl)piperidine-1-carboxylate: This compound has a methyl group instead of a trifluoromethyl group.

Uniqueness

Benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group can enhance lipophilicity and metabolic stability, making this compound particularly valuable in drug design.

Properties

CAS No.

911298-13-0

Molecular Formula

C14H16F3NO3

Molecular Weight

303.28 g/mol

IUPAC Name

benzyl (2R,4S)-4-hydroxy-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C14H16F3NO3/c15-14(16,17)12-8-11(19)6-7-18(12)13(20)21-9-10-4-2-1-3-5-10/h1-5,11-12,19H,6-9H2/t11-,12+/m0/s1

InChI Key

NSRYBKKCIAXQKZ-NWDGAFQWSA-N

Isomeric SMILES

C1CN([C@H](C[C@H]1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(C(CC1O)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.